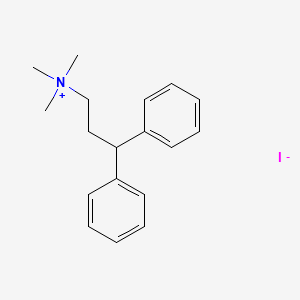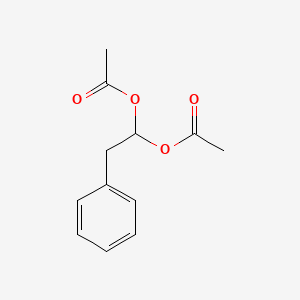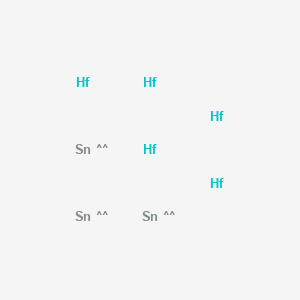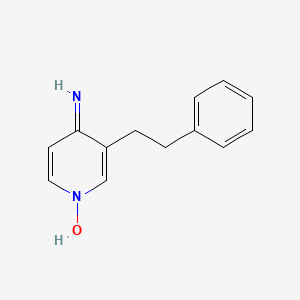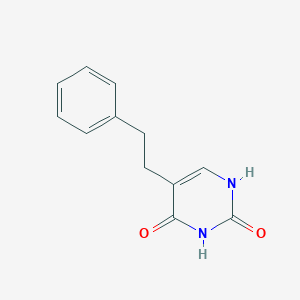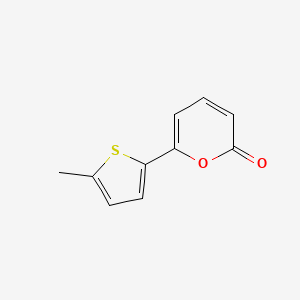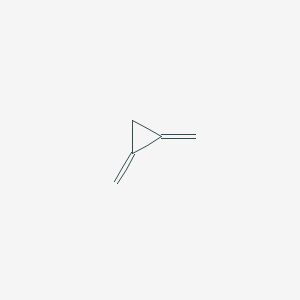
1,2-Dimethylidenecyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethylidenecyclopropane is an organic compound that belongs to the class of cyclopropanes. It consists of a cyclopropane ring with two methylene groups attached to adjacent carbon atoms. This compound is known for its unique structural properties and high reactivity due to the ring strain in the cyclopropane ring.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethylidenecyclopropane can be synthesized through various methods. One common method involves the reaction of 1,2-dibromoethane with a strong base such as sodium amide (NaNH2) in liquid ammonia. This reaction leads to the formation of the cyclopropane ring with the elimination of hydrogen bromide (HBr).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
化学反应分析
Types of Reactions
1,2-Dimethylidenecyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopropanes.
科学研究应用
1,2-Dimethylidenecyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Dimethylidenecyclopropane involves its high reactivity due to the ring strain in the cyclopropane ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
相似化合物的比较
Similar Compounds
1,2-Dimethylcyclopropane: Similar structure but lacks the double bonds present in 1,2-Dimethylidenecyclopropane.
Cyclopropane: The simplest cyclopropane compound without any substituents.
Cyclopentane: A larger ring structure with five carbon atoms.
Uniqueness
This compound is unique due to its high ring strain and the presence of two methylene groups, which confer distinct reactivity and chemical properties compared to other cyclopropanes and cycloalkanes.
属性
CAS 编号 |
18631-85-1 |
|---|---|
分子式 |
C5H6 |
分子量 |
66.10 g/mol |
IUPAC 名称 |
1,2-dimethylidenecyclopropane |
InChI |
InChI=1S/C5H6/c1-4-3-5(4)2/h1-3H2 |
InChI 键 |
ZNKWTJLYBOAVHI-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC1=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


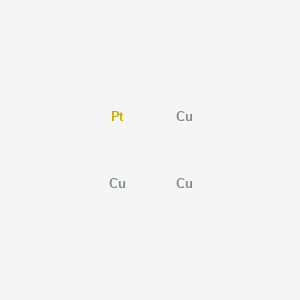
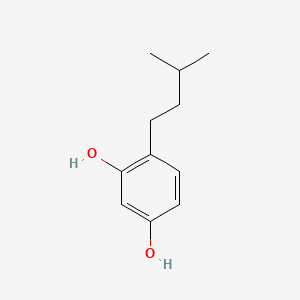
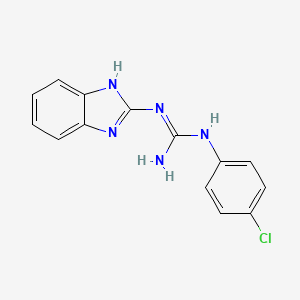
![4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14715124.png)
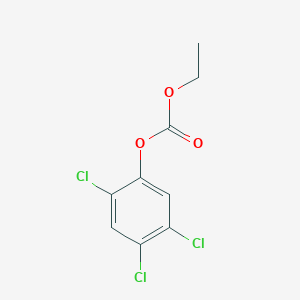

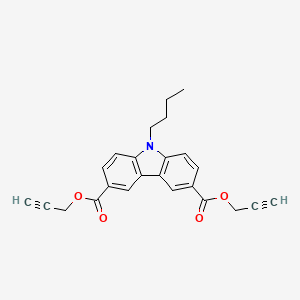
![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
